molecular formula C8H5F3INO2 B13987018 Methyl 3-iodo-5-(trifluoromethyl)picolinate

Methyl 3-iodo-5-(trifluoromethyl)picolinate

Cat. No.: B13987018
M. Wt: 331.03 g/mol
InChI Key: DVLGIPFNEDGLOQ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3INO2 It is a derivative of picolinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound. One common method is the lithiation of a suitable precursor followed by iodination. For example, the lithiation of 3-(trifluoromethyl)picolinic acid methyl ester can be achieved using a strong base like n-butyllithium, followed by the addition of iodine to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of continuous flow reactors to control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.

Scientific Research Applications

Methyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)picolinate depends on its application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of derivatives, making them more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in the synthesis of complex molecules and potential pharmaceuticals.

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

methyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5F3INO2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,1H3

InChI Key

DVLGIPFNEDGLOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)I

Origin of Product

United States

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